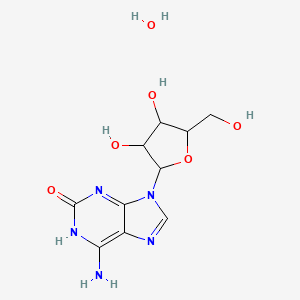
Isoguanosine Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoguanosine Hydrate is a naturally occurring isomer of guanosine. It differs from guanosine by the translocation of the C2 carbonyl and C6 amino groups. This minor translocation results in significant differences in the properties of guanosine and isoguanosine. Isoguanosine can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations .
Mechanism of Action
Target of Action
Isoguanosine Hydrate (isoG) is an isomer of guanosine (G), differing from G by the translocation of the C2 carbonyl and C6 amino groups . This minor translocation of functional groups results in significant differences in the properties of G and isoG
Mode of Action
Like guanosine, isoG can self-assemble into various supramolecular structures such as tetramers and decamers in the presence of various cations . This self-assembly is a result of the unique 2-amino and 6-carbonyl groups acting as a hydrogen bond donor and receptor, respectively .
Biochemical Pathways
It’s known that isog can self-assemble into various supramolecular structures , which could potentially interact with various biochemical pathways.
Result of Action
IsoG shows a wide range of applications including in ionophores, genetics, gel formation, and cancer treatment . .
Action Environment
It’s known that isog can self-assemble into various supramolecular structures in the presence of various cations , suggesting that the presence and type of cations in the environment could potentially influence isoG’s action.
Biochemical Analysis
Biochemical Properties
Isoguanosine Hydrate plays a crucial role in biochemical reactions due to its ability to self-assemble into various supramolecular structures such as tetramers and decamers in the presence of cations . It interacts with several enzymes and proteins, including IMP pyrophosphorylase and glutamic acid dehydrogenase . The 5’-di and -tri-phosphates of this compound inhibit glutamic acid dehydrogenase, affecting the enzyme’s activity and subsequent biochemical pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by stimulating the accumulation of cyclic-AMP in the brain . Additionally, this compound exhibits strong anti-cancer effects against several cancer cell lines, including P338, L5178Y, Sp2/O, HL60, and Lymphoma Raji, both in vitro and in vivo . It is believed to enter cells through simple diffusion or a combination of diffusion and active transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can self-assemble into supramolecular structures, which may play a role in its biological activity . The compound also inhibits specific enzymes, such as IMP pyrophosphorylase and glutamic acid dehydrogenase, by binding to their active sites . Furthermore, this compound has been shown to regulate the dephosphorylation of epidermal growth factor receptor (EGFR), inducing apoptosis in cancer cells via the caspase-dependent signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity for extended periods under specific conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound demonstrating sustained anti-cancer activity and minimal degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses are effective in inhibiting central excitation and spinal reflexes, while higher doses may lead to muscle relaxation through central pathways . Toxic or adverse effects at high doses have been observed, indicating a threshold for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as IMP pyrophosphorylase and glutamic acid dehydrogenase . These interactions affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s role in nucleic acid metabolism has also been studied, highlighting its importance in genetic research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biological activity and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoguanosine typically involves the protection of the sugar moiety by selective acetylation, followed by reaction with phosphorus oxychloride and N,N-dimethylaniline to yield the 6-chloropurine nucleoside. This intermediate is then subjected to further reactions to obtain isoguanosine .
Industrial Production Methods: Large-scale synthesis of high-purity isoguanosine involves similar steps but optimized for industrial production. The cost of commercially available isoguanosine on a gram scale is relatively high due to the complexity of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Isoguanosine undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-derivatives, while reduction can yield amino derivatives .
Scientific Research Applications
Isoguanosine has a wide range of applications in scientific research:
Chemistry: It is used in the formation of supramolecular structures such as gels and ionophores.
Biology: Isoguanosine plays a role in genetic studies due to its ability to form stable base pairs.
Industry: Isoguanosine is used in the development of new materials and nanostructures.
Comparison with Similar Compounds
Guanosine: The parent compound from which isoguanosine is derived.
Inosine: Another nucleoside with similar properties but different functional group positioning.
Xanthosine: A nucleoside that shares some structural similarities with isoguanosine.
Uniqueness: Unlike guanosine, isoguanosine can form mixed quartets with guanosine, which may induce the formation of mixed tetraplexes .
Properties
CAS No. |
359436-55-8 |
|---|---|
Molecular Formula |
C10H15N5O6 |
Molecular Weight |
301.26 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
XJFGKAOCZWFNPZ-GWTDSMLYSA-N |
SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |
Isomeric SMILES |
C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.O |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |
Synonyms |
1,2-Dihydro-2-oxo-adenosine Hydrate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)



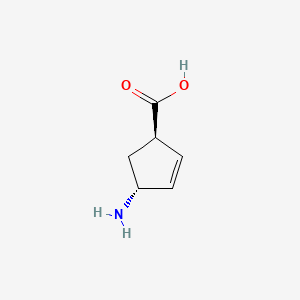
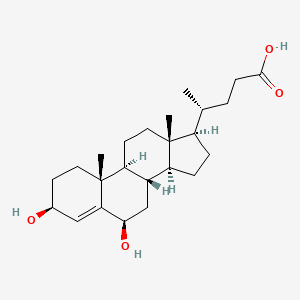
![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)
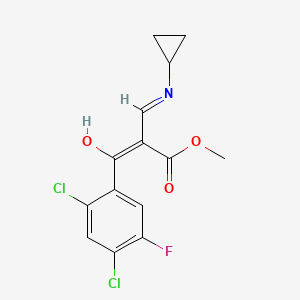
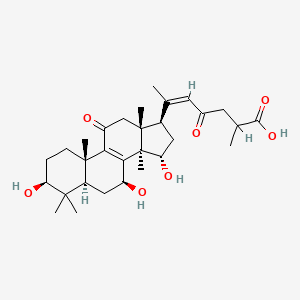
![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)
